1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-3-8-2-1-5(4)9-7(6)11/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBCGJJPRSHDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443630 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169037-38-1 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1h Pyrrolo 3,2 C Pyridine 2,3 Dione and Its Derivatives
Established Synthetic Approaches to the Azaisatin Core
Traditional methods for constructing the 1H-pyrrolo[3,2-c]pyridine-2,3-dione core primarily rely on two main strategies: the oxidation of existing pyrrolo[3,2-c]pyridine systems or the annulation of a pyrrole-2,3-dione moiety onto a pyridine (B92270) precursor. beilstein-journals.org
One of the conventional methods to access the 5-azaisatin scaffold is through the direct oxidation of a pyrrolo[3,2-c]pyridine precursor. beilstein-journals.org This approach is analogous to one of the common syntheses of isatin (B1672199) itself, where an indole (B1671886) ring is oxidized. The strategy involves the formation of the bicyclic pyrrolopyridine system first, followed by a subsequent oxidation step to introduce the dione (B5365651) functionality at the 2- and 3-positions of the pyrrole (B145914) ring. The success of this route is contingent on the stability of the starting material and the selectivity of the oxidizing agent to avoid over-oxidation or degradation of the heterocyclic system.
Annulation, or ring-forming, reactions provide an alternative pathway to the 5-azaisatin core. beilstein-journals.org These methods involve building the pyrrole-2,3-dione ring onto a pre-existing, suitably functionalized pyridine derivative. This strategy encompasses several specific methodologies.
This approach involves an intramolecular cyclization reaction. beilstein-journals.org The synthesis begins with a 3-substituted pyridine bearing an amino group at the 4-position. This amino group is typically protected, for instance, as an alkoxycarbonylamino group. The substituent at the 3-position is an oxoacetate group, which contains the necessary carbons for the formation of the pyrrole ring. Under appropriate reaction conditions, the protected amino group attacks one of the carbonyls of the oxoacetate side chain, leading to cyclization and subsequent formation of the desired this compound structure.
Another established annulation method utilizes 5-azaisatoic anhydride (B1165640) as a key intermediate. beilstein-journals.org This precursor, an analog of isatoic anhydride, reacts with a cyanide source. The cyanide ion acts as a nucleophile, attacking the anhydride and initiating a cascade of reactions that ultimately constructs the pyrrole ring fused to the pyridine core. A final hydrolysis step is required to convert the resulting intermediate into the target 5-azaisatin. beilstein-journals.org
Annulation Reactions Involving Pyridine and Pyrrole-2,3-dione Moieties
Novel and Green Synthetic Approaches
Recent research has focused on developing more efficient, atom-economical, and environmentally friendly methods for synthesizing 5-azaisatins. These novel strategies often involve domino reactions under mild, catalyst-free conditions.
A novel and green synthetic route to 5-azaisatins has been developed involving the unprecedented annulation of pyrrolo[2,1-c] beilstein-journals.orgsemanticscholar.orgbenzoxazine-1,2,4-triones with thioacetamide (B46855). beilstein-journals.org This method is notable for proceeding under catalyst-free conditions at room temperature and in an air atmosphere, which aligns with the principles of green chemistry. The reaction is considered a domino process that discovers a new pathway for the C-H functionalization of thioacetamide. beilstein-journals.org
The products are readily isolated directly from the reaction mixture, circumventing the need for column chromatography. This interaction between 1H-pyrrole-2,3-diones and thioacetamide represents a distinct synthetic approach to building the 5-azaisatin core by constructing the pyridine ring onto a pyrrole-2,3-dione precursor. beilstein-journals.org
| Starting Pyrrolobenzoxazinetrione (PBT) Derivative | Resulting this compound (5-Azaisatin) Derivative | Yield (%) |
| 6-Methyl-9-phenyl-PBT | 1-(4-Methylphenyl)-4-phenyl-5-azaisatin | 91 |
| 9-(4-Chlorophenyl)-6-methyl-PBT | 1-(4-Methylphenyl)-4-(4-chlorophenyl)-5-azaisatin | 93 |
| 6-Methyl-9-(p-tolyl)-PBT | 1-(4-Methylphenyl)-4-(p-tolyl)-5-azaisatin | 92 |
| 9-(4-Methoxyphenyl)-6-methyl-PBT | 1-(4-Methylphenyl)-4-(4-methoxyphenyl)-5-azaisatin | 90 |
Synthesis from N-Allyl-5-azaisatin using (Ph3P)3RhCl
A key precursor to this compound is 5-azaisatin. The synthesis of 5-azaisatin can be accomplished from N-allyl-5-azaisatin utilizing Wilkinson’s catalyst, (Ph3P)3RhCl. The reaction involves the deallylation of the nitrogen atom. This process is typically carried out by stirring a solution of N-allyl-5-azaisatin and the rhodium catalyst in a suitable solvent system, such as aqueous toluene, under an inert atmosphere.
Synthetic Pathways to Related Pyrrolopyridine-Dione Scaffolds
The synthesis of various isomeric pyrrolopyridine-dione scaffolds has been more extensively explored, offering valuable insights into potential strategies for the target compound.
The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives can be achieved through a sequence involving the formation of a pyrrolidine (B122466) ring. While a direct lactamization from Furo[3,4-c]pyridine-1,3-diketone is a plausible route, specific literature examples are scarce. However, a related synthesis involves the hydrolysis of an ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate using barium hydroxide (B78521) in water at elevated temperatures to yield 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. researchgate.net The synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has been reported, often starting from substituted pyridines. nih.govnih.gov These methods typically involve the annulation of the pyrrole moiety onto the pyridine ring. rsc.org
A common and efficient method for the synthesis of isatins and their aza-analogs is the oxidation of the corresponding indoles and azaindoles. 2-Iodoxybenzoic acid (IBX) has emerged as a powerful oxidizing agent for this transformation. The reaction is typically carried out in a suitable solvent, such as DMSO, and can proceed under mild conditions. This method is applicable to a wide range of substituted indoles and azaindoles, providing a direct route to the corresponding dione structures.
Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems. For instance, pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones can be prepared through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. nih.govbeilstein-journals.org This approach allows for the introduction of various substituents on the resulting pyrrolopyrimidine scaffold. nih.govbeilstein-journals.org Similarly, pyrrolo[2,3-c]pyridine-7-ones have been synthesized via an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. semanticscholar.org These examples of cyclocondensation strategies highlight the versatility of this approach in constructing diverse pyrrolopyridine and related heterocyclic cores.
Derivatization Strategies: N-Alkylation and Mannich Base Formation
Functionalization of the 1H-pyrrolo[3,2-c]pyridine core is essential for creating diverse chemical libraries. N-alkylation and Mannich base formation are two prominent strategies employed to introduce a variety of substituents, thereby modulating the physicochemical and biological properties of the parent compound.
N-Alkylation
N-alkylation at the pyrrole nitrogen (N-1) is a common strategy to introduce alkyl or aryl groups. While direct N-alkylation of this compound is feasible, many synthetic approaches build the heterocyclic core with the N-1 substituent already in place or introduce it to a precursor.
A notable example involves the N-arylation of a related precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine. In this method, the pyrrole nitrogen is coupled with an arylboronic acid, such as 3,4,5-trimethoxyphenylboronic acid. nih.govsemanticscholar.org This reaction is typically performed under microwave irradiation in the presence of a copper(II) acetate (B1210297) catalyst, a base like potassium carbonate, and pyridine in a solvent such as 1,4-dioxane. nih.govsemanticscholar.org This copper-catalyzed N-arylation effectively installs a complex aryl moiety onto the pyrrole nitrogen of the core structure, paving the way for further modifications. nih.gov
Table 1: Reaction Conditions for N-Arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine
| Reactant 1 | Reactant 2 | Catalyst | Base | Additive | Solvent | Conditions | Product |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenylboronic acid | Cu(OAc)₂ | K₂CO₃ | Pyridine | 1,4-Dioxane | Microwave, 85 °C, 30 min | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine |
Data sourced from multiple studies detailing the synthesis of related derivatives. nih.govsemanticscholar.org
Mannich Base Formation
The Mannich reaction is a three-component condensation that provides a powerful tool for introducing aminoalkyl groups onto a substrate. nih.gov In the context of isatins and their analogs, the acidic N-H proton of the pyrrolidone ring allows for the formation of N-Mannich bases. This reaction typically involves the parent heterocycle, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govekb.eg
While specific examples detailing the synthesis of Mannich bases directly from this compound are not prominent in the reviewed literature, this reaction is well-documented for isomeric systems like 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. nih.govmdpi.comdocumentsdelivered.com In these cases, the pyridinedicarboximide is reacted with formaldehyde (B43269) and a suitable amine (e.g., an arylpiperazine) in a solvent like tetrahydrofuran (B95107) (THF) to yield the corresponding N-aminomethyl derivatives. nih.govmdpi.com This analogous chemistry suggests a viable pathway for the derivatization of this compound.
Methodological Advances in Compound Isolation and Purification
The successful synthesis of this compound derivatives is critically dependent on effective isolation and purification techniques. These methods are essential for removing unreacted starting materials, catalysts, and by-products to obtain compounds of high purity for subsequent characterization and evaluation.
Standard laboratory procedures form the foundation of purification for these compounds. The progress of chemical reactions is typically monitored by Thin-Layer Chromatography (TLC) using silica (B1680970) gel plates to determine the point of completion. anveshanaindia.com
Following the reaction, a common workup involves extraction with an organic solvent, such as ethyl acetate, washing with brine, and drying over an anhydrous salt like sodium sulfate. nih.gov The primary method for purifying the crude product is silica gel column chromatography . nih.govsemanticscholar.org A gradient of solvents, often a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate, is used to elute the components from the column, separating the desired product from impurities. semanticscholar.org The final, pure compound is often obtained as a solid after solvent evaporation, and its purity can be further enhanced by recrystallization from a suitable solvent system. anveshanaindia.com
For challenging separations, particularly of closely related isomers of analogous compounds like isatin derivatives, more advanced techniques have been employed. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a rapid and efficient method. researchgate.net This technique operates without a solid support, which ensures the complete recovery of the sample. For isatin isomers, a biphasic solvent system such as hexane:ethyl acetate:ethanol:water has been successfully used, demonstrating the capability of HSCCC to resolve compounds with very similar structures. researchgate.net
Table 2: Common Purification Techniques for 1H-Pyrrolo[3,2-c]pyridine Analogs
| Technique | Stationary Phase | Mobile Phase / Solvent System | Application Example | Reference |
| Thin-Layer Chromatography (TLC) | Silica Gel GF-245 | Varies (e.g., n-hexane/ethyl acetate) | Reaction monitoring | anveshanaindia.com |
| Column Chromatography | Silica Gel | n-hexane/ethyl acetate | Purification of N-aryl-1H-pyrrolo[3,2-c]pyridine derivatives | semanticscholar.org |
| Extraction | - | Ethyl Acetate / Water | Post-reaction workup | nih.gov |
| Recrystallization | - | Ethanol, Dichloromethane | Final purification of solid products | anveshanaindia.com |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (biphasic) | hexane:ethyl acetate:ethanol:water (1:0.5:0.5:1 v/v) | Separation of isatin isomers | researchgate.net |
Chemical Reactivity and Transformation Pathways of 1h Pyrrolo 3,2 C Pyridine 2,3 Dione
Reactions at the Pyrrole (B145914) and Pyridine (B92270) Rings
The pyrrole and pyridine rings of 1H-pyrrolo[3,2-c]pyridine-2,3-dione possess distinct electronic characteristics that influence their susceptibility to various chemical transformations. The pyridine ring, being electron-deficient, and the pyrrole ring, being electron-rich, exhibit different reactivities towards electrophilic and nucleophilic reagents.
Functionalization via Acylating Reagents
The acylation of this compound can occur at the nitrogen atom of the pyrrole ring (N-acylation). This reaction is analogous to the well-established acylation of isatins. researchgate.net Typically, the reaction is carried out using an acylating agent such as an acid chloride or anhydride (B1165640), often in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. For instance, N-acetylisatins can be prepared by refluxing the isatin (B1672199) with acetic anhydride. researchgate.net A similar approach can be applied to 5-azaisatin. The general reaction of an amine with an acid chloride requires two equivalents of the amine, where one acts as a nucleophile and the second as a base to neutralize the hydrogen chloride formed. youtube.com
Table 1: General Conditions for N-Acylation of Isatin Derivatives
| Acylating Agent | Base (if applicable) | Solvent | General Conditions |
| Acid Chloride | Pyridine, Triethylamine | Dichloromethane, THF | Room Temperature |
| Acid Anhydride | None or Pyridine | Acetic Anhydride (neat) | Reflux |
Hydrogenation and Reduction Reactions
The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions.
Catalytic Hydrogenation: Catalytic hydrogenation of the pyridine ring in related pyrrolopyridine systems has been documented. For instance, palladium on carbon (Pd/C) is a common catalyst for such transformations. researchgate.net However, in the case of this compound, the dione (B5365651) functionality is also susceptible to reduction. Selective reduction of the pyridine ring without affecting the dione moiety would require careful selection of catalysts and reaction parameters.
Chemical Reduction: Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of aldehydes and ketones to alcohols. numberanalytics.commasterorganicchemistry.comresearchgate.netyoutube.com In the context of this compound, NaBH₄ would likely reduce one or both carbonyl groups of the dione moiety rather than the aromatic pyridine ring. The reduction of the C3-carbonyl group is generally favored due to its higher electrophilicity. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wider range of functional groups, including amides, and could potentially lead to the reduction of both the dione and the pyridine ring.
Ring Cleavage Mechanisms under Specific Conditions
The pyrrole ring of this compound can undergo cleavage under certain reaction conditions, most notably in the Pfitzinger reaction. Under strongly basic conditions, the amide bond within the pyrrole-2,3-dione moiety is hydrolyzed. This ring-opening is a key step in the transformation of isatins and their aza-analogs into larger heterocyclic systems. wikipedia.org
Transformation to Polyheterocyclic Compounds via Pfitzinger Reaction
The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from the reaction of an isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netijsr.net This reaction can be extended to aza-analogs like this compound to generate more complex polyheterocyclic systems.
The mechanism commences with the base-catalyzed hydrolysis of the amide bond in the pyrrole dione ring, leading to the formation of a keto-acid intermediate. This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final polyheterocyclic product. wikipedia.org The use of 5-azaisatin in a Pfitzinger-type reaction would be expected to yield a pyrido[3',2':5,6]pyrrolo[3,2-c]quinoline derivative. The synthesis of various polyheterocyclic compounds from isatins through multicomponent reactions is a well-established strategy. uc.ptnih.govresearchgate.net
Table 2: The Pfitzinger Reaction
| Reactants | Base | Product Type |
| Isatin (or aza-analog) + Carbonyl Compound | Potassium Hydroxide (B78521) | Substituted Quinoline-4-carboxylic acid (or aza-analog) |
Derivatization for Structure-Activity Relationship (SAR) Studies
The synthetic versatility of the this compound scaffold makes it an attractive starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. researchgate.netnih.govnih.govmdpi.comnih.govnih.govmdpi.comsemanticscholar.orgnih.gov Key positions for chemical modification include:
N-1 Position: Alkylation or acylation at the pyrrole nitrogen can modulate the lipophilicity and hydrogen-bonding capacity of the molecule.
C3-Position: The reactive C3-carbonyl can be converted into a variety of functional groups, such as oximes, hydrazones, or undergo condensation reactions to introduce diverse substituents.
Pyridine Ring: Substitution on the pyridine ring, if synthetically accessible, can influence the electronic properties and steric profile of the molecule.
SAR studies on isatin derivatives have revealed that modifications at these positions significantly impact their biological activities, including cytotoxic, antineoplastic, and antibacterial properties. researchgate.netmdpi.com For instance, halogenation at the 5-position and the introduction of various substituents at the N-1 position of the isatin core are common strategies to enhance biological efficacy. These principles can be applied to the this compound system to explore new chemical space for drug discovery.
Structure Activity Relationships Sar and Rational Drug Design
Influence of Substituents on Biological Activity and Specificity
Modifications to the 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have been systematically explored to establish a clear understanding of its structure-activity relationships. Research has identified three primary areas for modification that significantly influence the biological profile of these compounds: the alkoxy substituent on the pyridine (B92270) ring, the nature of the alkyl linker, and the pharmacophoric groups on the terminal aryl ring. nih.govmdpi.com
The nature of the alkoxy substituent on the pyridine portion of the core structure plays a decisive role in determining the analgesic potency of these derivatives. nih.gov Comparative studies have shown that the type and size of this substituent are critical.
Methoxy (B1213986) vs. Ethoxy: Derivatives featuring a methoxy group on the pyridine ring have consistently demonstrated stronger analgesic properties compared to their ethoxy counterparts. nih.govsemanticscholar.org This suggests that a smaller, less hydrophobic group at this position is favorable for activity.
Halogenation Exception: An exception to this trend is observed in certain halogenated derivatives, where the general rule of methoxy groups being superior does not hold, indicating a complex interplay between different substituents. nih.gov
Phenoxy Substituents: In a related series of 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, a phenoxy substituent at the 4-position was found to be crucial for activity related to increasing insulin (B600854) sensitivity in mouse adipocytes. mdpi.com
Table 1: Influence of Alkoxy Substituent on Analgesic Activity
| Base Scaffold | Alkoxy Group at Pyridine Ring | Relative Analgesic Potency |
|---|---|---|
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Methoxy (-OCH₃) | Higher |
An alkyl chain is commonly used to connect the pyrrolopyridine core to a terminal arylamine or other cyclic amine moiety. The length and functionality of this linker are significant determinants of biological activity. nih.govmdpi.com
Optimal Length: Studies supplementing N-methylene and N-ethylene derivatives aimed to determine the effect of the linker's length. mdpi.com It was found that shortening the alkyl linker between the cyclic imide and the basic arylamine center resulted in derivatives with comparable biological properties. nih.gov However, excessive elongation, such as using butyl linkers, did not lead to an increase in analgesic activity. mdpi.com
Functionalization: The most active analgesic compounds in many series are the 2-hydroxypropyl derivatives. nih.govsemanticscholar.org The presence of a hydroxyl group on the linker appears to be a key feature for high potency. The elimination of this OH group from the propyl linker was shown to weaken the analgesic effect. mdpi.com
Substituent Size: For certain derivatives, activity was shown to increase with ethyl and propyl linkers compared to methyl or no linker at all. However, introducing large substituents like phenyl or cyclopentyl on the linker leads to a significant decrease in potency. mdpi.com
The terminal aryl group, often part of a phenylpiperazine moiety, is a critical component for interaction with biological targets. The substitution pattern on this ring has a profound impact on the resulting activity.
Unsubstituted Phenyl Ring: The strongest analgesic effects are frequently observed in derivatives where the terminal phenyl ring is unsubstituted. nih.gov
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups such as trifluoromethyl (-CF₃), fluorine (-F), or chlorine (-Cl) onto the phenyl ring is generally not favorable and leads to decreased analgesic potency. nih.govsemanticscholar.org
Alternative Cyclic Amines: Replacing the phenylpiperazine moiety with other cyclic amines like morpholine (B109124) or tetrahydroisoquinoline has also been shown to be unfavorable for analgesic activity. nih.gov
Table 2: Effect of Phenyl Ring Substitution on Analgesic Potency
| Substituent at Phenyl Ring | Relative Potency |
|---|---|
| H (unsubstituted) | Highest |
| -OCH₃ | High |
| -CF₃ | Moderate |
In the development of anti-HIV-1 agents based on the pyrrolopyridine scaffold, the presence of an ester substituent at position 4 was found to have a significant influence on activity. mdpi.com For a series of ethyl 2-(substituted-phenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates, derivatives with R = ethyl, R¹= OEt, and R² = Ph, 4-FPh, 4-MePh, or indol-3-yl showed potent anti-HIV-1 activity. mdpi.com The most active compound in this class was ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate. mdpi.com
Halogenation of the terminal phenyl ring is a common strategy in medicinal chemistry to modulate electronic and lipophilic properties.
Halogenation of Phenyl Ring: As noted previously, the addition of halogen atoms like chlorine and fluorine to the terminal phenyl ring generally diminishes the analgesic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. nih.gov
Other Modifications: The elimination of key functional groups, such as the hydroxyl group on the propyl linker, weakens the analgesic effect, highlighting its importance for potency. mdpi.com In some cases, the presence of specific pharmacophores on the phenyl ring can partially compensate for such modifications. nih.gov In studies of related pyrrolo[1,2-a]quinoxalines, halogenation was also explored as a means to tune electronic structure and provide points for further chemical diversification via cross-coupling reactions. researchgate.net
Pharmacophoric Group Analysis
A pharmacophore model for the analgesic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives can be constructed from the collective SAR data. The key pharmacophoric elements essential for potent activity include:
The Pyrrolopyridine Core: This bicyclic system serves as the central scaffold. A methoxy group is the preferred substituent on the pyridine ring for enhanced potency. nih.govsemanticscholar.org
The Alkyl Linker: A 2-hydroxypropyl linker connecting the core to the basic amine center is identified as the most effective, indicating an optimal length and a critical hydrogen-bonding feature. nih.govsemanticscholar.org
The Arylamine Moiety: A terminal phenylpiperazine group is the most favorable basic center. This group should ideally remain unsubstituted on the phenyl ring for maximal analgesic effect. nih.gov
These three components—the substituted core, the functionalized linker, and the specific terminal amine—constitute the essential pharmacophore for the analgesic properties of this class of compounds.
Computational Chemistry Approaches to SAR Elucidation
The exploration of Structure-Activity Relationships (SAR) for the 1H-Pyrrolo[3,2-c]pyridine scaffold is increasingly reliant on computational chemistry. These in silico methods provide deep insights into the molecular interactions governing biological activity, guiding the rational design of more potent and selective derivatives. By modeling the compound and its interactions with biological targets, researchers can predict activity, optimize lead compounds, and screen vast virtual libraries, accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is foundational in modern drug design, allowing for the prediction of activity for novel molecules and providing insights into the structural features essential for therapeutic effect. nih.gov For heterocyclic systems like the 1H-pyrrolo[3,2-c]pyridine-2,3-dione core, QSAR models can elucidate how different substituents on the ring system influence target binding and efficacy.
While specific QSAR studies on this compound are not extensively documented in the provided literature, the methodology has been successfully applied to its isomers, such as the 1H-pyrrolo[2,3-b]pyridine series. In one such study on derivatives of 1H-pyrrolo[2,3-b]pyridine acting as TNIK inhibitors, 3D-QSAR models including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) were developed. imist.maimist.ma These models demonstrated high predictive reliability, with strong correlation coefficients (R²) and cross-validated coefficients (Q²), indicating their robustness in predicting the biological activity of new compounds based on their structural features. imist.maimist.ma The contour maps generated from these models are particularly valuable, offering a visual guide to how steric, electrostatic, and other fields around the molecule impact activity, thereby directing future synthetic efforts. imist.maresearchgate.net
The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical values that describe the physicochemical, electronic, topological, and geometric properties of a molecule. nih.gov Given that thousands of descriptors can be calculated for a single compound, a critical step is to select a small, relevant subset that carries the most important information for predicting biological activity, while removing redundant or irrelevant data. researchgate.net
The Genetic Algorithm (GA) is a powerful heuristic search method inspired by the principles of natural evolution, frequently used for descriptor selection in QSAR. nih.govnih.govresearchgate.net In a GA-based approach, a "population" of potential QSAR models (each represented by a "chromosome" corresponding to a subset of descriptors) is evolved over generations. researchgate.netaip.org The process involves:
Selection: Models with better predictive ability (higher fitness, often measured by cross-validation coefficients) are more likely to be selected as "parents" for the next generation. nih.govaip.org
Crossover: Genetic information is exchanged between parent chromosomes to create new offspring models, combining different descriptor subsets. nih.govresearchgate.net
Mutation: Random changes are introduced into the descriptor subsets to maintain diversity and explore new regions of the solution space. nih.govresearchgate.net
This evolutionary cycle continues until the models converge on an optimal set of descriptors that yields the most statistically significant and predictive QSAR model. nih.govresearchgate.net The Genetic Function Algorithm (GFA) combines the GA with other regression techniques to build and refine models simultaneously. researchgate.net This methodology has proven effective in identifying robust QSAR models by navigating vast descriptor spaces to find the most meaningful structure-activity correlations. nih.govnih.gov
Once an optimal set of descriptors has been selected, a regression technique is used to build the mathematical equation that links these descriptors to the biological activity. Multiple Linear Regression (MLR) is one of the most common and straightforward methods used for this purpose. arcjournals.orginvestopedia.com
MLR establishes a linear relationship between a dependent variable (the biological activity, e.g., IC₅₀) and multiple independent variables (the selected molecular descriptors). investopedia.com The general form of an MLR model is:
Y = b₀ + b₁X₁ + b₂X₂ + ... + bₙXₙ
Where:
Y is the predicted biological activity.
X₁, X₂, ..., Xₙ are the values of the selected molecular descriptors.
b₁, b₂, ..., bₙ are the regression coefficients, which indicate the contribution of each descriptor to the activity. arcjournals.org
b₀ is the intercept of the equation. nih.gov
MLR models are widely used in QSAR because they are easy to interpret; the sign and magnitude of each coefficient reveal whether a particular molecular property is beneficial or detrimental to the biological activity. arcjournals.orgbenthamdirect.com For a series of this compound derivatives, an MLR model could reveal, for example, that increasing a descriptor related to hydrophobicity while decreasing one related to steric bulk at a specific position leads to enhanced inhibitory potency. The statistical quality of an MLR model is assessed using parameters like the correlation coefficient (R²), which measures how well the model fits the data. mhmedical.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. For derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold, docking studies are instrumental in understanding their binding modes within the active site of a biological target.
In a recent study, a series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed and synthesized as inhibitors targeting the colchicine-binding site of tubulin. nih.gov Molecular docking simulations were performed to elucidate the binding interactions of the most potent compound, 10t . The results suggested that compound 10t fits well into the colchicine (B1669291) site, forming crucial hydrogen bonds with key amino acid residues Thrα179 and Asnβ349, which helps to rationalize its potent tubulin polymerization inhibitory activity. nih.gov
Similarly, docking studies have been performed on related fused pyrrole (B145914) systems, such as 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives, to augment the understanding of their antiproliferative activity against targets like EGFR and CDK2. nih.govresearchgate.net These simulations provide a static snapshot of the binding pose, which can be further refined and validated using molecular dynamics (MD) simulations. MD simulations model the movement of the ligand and protein over time, offering insights into the stability of the binding interactions and the conformational changes that may occur upon binding. researchgate.net
Virtual Screening and Lead Optimization
Virtual screening is a powerful computational strategy used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. popline.orgspringernature.com This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. researchgate.net
For scaffolds like 1H-Pyrrolo[3,2-c]pyridine, virtual screening can be employed to discover new lead compounds. A study focused on identifying inhibitors for the MPS1 kinase utilized a combination of Topomer CoMFA (a 3D-QSAR method) and virtual screening based on a Topomer search. researchgate.net This ligand-based screening approach uses the shape and electrostatic properties of known active compounds to search for similar molecules in a database. The initial hits from the virtual screen are then typically subjected to molecular docking to prioritize candidates for biological evaluation. researchgate.net
Once initial hits or leads are identified, the same computational tools are invaluable for lead optimization. By analyzing the SAR from an initial series of compounds, such as the 1H-pyrrolo[3,2-c]pyridine derivatives developed as FMS kinase inhibitors, medicinal chemists can make targeted modifications to the structure. nih.gov For instance, if docking studies show a pocket of empty space near a substituent, new analogs can be designed to fill that space and form additional favorable interactions, thereby enhancing potency and selectivity. This iterative cycle of design, synthesis, and testing, guided by computational modeling, is central to modern rational drug design. popline.org
Medicinal Chemistry Applications and Drug Discovery Prospects
Development as Potential Therapeutic Agents for Various Diseases
The 1H-Pyrrolo[3,2-c]pyridine-2,3-dione core has been identified as a versatile pharmacophore, giving rise to derivatives with a wide spectrum of therapeutic applications. Research has highlighted its potential in treating infectious diseases and conditions mediated by specific physiological receptors.
A notable application of this scaffold is in the development of antimicrobial agents. A patent has disclosed the use of this compound for its antimicrobial activity. google.com Specifically, compounds derived from this scaffold have been found to inhibit H2S-producing enzymes in bacteria. This is a crucial mechanism as H2S production in bacteria can confer resistance to oxidative stress and lessen the efficacy of conventional antibiotics. By targeting this pathway, these compounds can potentially augment the killing effects of existing antibiotics, offering a new strategy to combat drug-resistant bacterial strains. google.com
Furthermore, a novel approach to synthesizing 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) has been developed through the annulation of 1H-pyrrole-2,3-diones with thioacetamide (B46855). This method has yielded a series of 5-azaisatins that have been evaluated for their biological activity. Some of these synthesized derivatives have demonstrated moderate to good inhibitory activities against various bacteria, including E. coli, Staphylococcus aureus, and M. avium. researchgate.netrudn.ru
Beyond infectious diseases, derivatives of this compound have been explored for other therapeutic purposes. One patent describes the use of this scaffold in the preparation of sulfanilide derivatives. These derivatives are being investigated for the treatment and prevention of disease states mediated by oxytocin (B344502) and vasopressin receptors. Such conditions include preterm labor, dysmenorrhea, congestive heart failure, and hypertension, indicating the broad therapeutic potential of this chemical class. researchgate.net Additionally, the scaffold has been utilized in the synthesis of heterocyclic substituted 2-methyl-benzimidazole antiviral agents, further expanding its therapeutic reach.
Lead Compound Identification and Optimization
The process of identifying and optimizing lead compounds is central to drug discovery. The this compound scaffold has proven to be a valuable starting point for generating libraries of compounds for biological screening.
The synthesis of various derivatives, such as the 5-azaisatins produced through thioacetamide annulation, represents a key step in lead compound identification. This synthetic route allows for the creation of a diverse set of molecules with different substitutions, which can then be tested for their biological activity against various targets. The characterization of these compounds, including their spectroscopic data, provides the foundational information necessary for establishing structure-activity relationships (SAR). researchgate.net
While extensive lead optimization campaigns specifically for this compound are not yet widely published, the existing research lays the groundwork for such endeavors. The identification of derivatives with antimicrobial or receptor-modulating activities provides the initial "hits" that can be further modified to improve potency, selectivity, and pharmacokinetic properties. The modular nature of the syntheses allows for systematic alterations to the core structure, enabling medicinal chemists to explore the chemical space around the initial lead compounds.
The following table provides an overview of some synthesized this compound derivatives and their observed biological activities, which are crucial for lead identification.
| Compound Derivative | Target/Activity | Reference |
| 1-(2-Hydroxyphenyl)-4-phenyl-6-sulfanylidene-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-2,3-dione | Antimicrobial (Staphylococcus aureus) | researchgate.net |
| 1-(2-Hydroxy-5-bromophenyl)-4-phenyl-6-sulfanylidene-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-2,3-dione | Antimicrobial (Staphylococcus aureus) | researchgate.net |
| 1-(2-Hydroxy-5-methylphenyl)-4-phenyl-6-sulfanylidene-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-2,3-dione | Antimicrobial (Staphylococcus aureus) | researchgate.net |
| Sulfanilide derivatives | Oxytocin/Vasopressin receptor modulation | researchgate.net |
| Heterocyclic substituted 2-methyl-benzimidazole derivatives | Antiviral |
Utilization as Scaffolds for Molecular Probes and Biosensors
While the primary focus of research on this compound has been on its therapeutic applications, its inherent structural features suggest potential for use as a scaffold in the development of molecular probes and biosensors. The fused heterocyclic ring system provides a rigid framework that can be functionalized with reporter groups, such as fluorophores or affinity tags.
Although direct examples of this compound being used in molecular probes or biosensors are currently limited in published literature, the broader class of heterocyclic compounds is widely employed in sensor technologies. The development of synthetic routes to functionalize the 5-azaisatin core is a critical first step towards this application. For instance, the ability to introduce various substituents at different positions on the ring system could be exploited to attach linkers for immobilization on sensor surfaces or for conjugation to biomolecules. The intrinsic spectroscopic properties of some derivatives could also be harnessed for sensing applications.
Strategies for Overcoming Challenges in Drug Development
The development of any new therapeutic agent is fraught with challenges, including the emergence of drug resistance and the need for selective targeting of diseased cells. Research into this compound derivatives is beginning to address these critical issues.
Addressing Drug Resistance Mechanisms
A significant hurdle in the treatment of infectious diseases is the rise of antibiotic-resistant bacteria. The discovery that derivatives of this compound can inhibit bacterial H2S-producing enzymes presents a promising strategy to combat this problem. google.com By targeting a bacterial defense mechanism rather than the primary target of a conventional antibiotic, these compounds can act as adjuvants, resensitizing resistant strains to existing drugs. This approach has the potential to extend the lifespan of current antibiotic therapies and provide a new tool in the fight against multidrug-resistant pathogens. The compounds have been shown to be particularly useful in potentiating the effects of different types of antibiotics, even at low doses, against resistant strains. google.com
Improving Selective Targeting of Diseased Cells
Ensuring that a drug preferentially acts on diseased cells while sparing healthy ones is a cornerstone of modern drug development, aimed at maximizing efficacy and minimizing side effects. While specific studies on improving the selective targeting of this compound derivatives are still in their early stages, the principles of medicinal chemistry offer several avenues for exploration.
One common strategy is the conjugation of the active drug molecule to a targeting moiety, such as an antibody or a ligand that binds to a receptor overexpressed on cancer cells. The versatile chemistry of the 5-azaisatin scaffold could be leveraged to attach such targeting groups. The development of antibody-drug conjugates (ADCs) is a rapidly growing field, and the potent biological activity of some 5-azaisatin derivatives could make them suitable payloads for this approach. researchgate.net
Another approach involves designing the drug molecule to be preferentially activated in the target tissue. For example, a prodrug strategy could be employed where the this compound derivative is rendered inactive until it reaches the specific environment of a tumor, where it is then converted to its active form.
While the full potential of this compound in medicinal chemistry is still being uncovered, the existing body of research clearly indicates that this scaffold holds considerable promise for the development of new and effective therapeutic agents.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to exploring the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives. Current strategies often involve multi-step sequences that can be time-consuming and may have limitations in generating diverse analogs. nih.gov Future efforts are expected to focus on creating more streamlined and flexible synthetic methodologies.
One reported synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines starts from commercially available 2-bromo-5-methylpyridine. nih.gov This substrate undergoes oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key intermediate. nih.gov Subsequent reductive cyclization followed by N-arylation and a Suzuki coupling reaction yields the final products. nih.gov
Future synthetic explorations may include:
Application of novel catalytic systems: The use of advanced catalysts could enable milder reaction conditions and provide access to a wider range of functionalized derivatives.
Combinatorial chemistry approaches: The generation of compound libraries based on the 1H-pyrrolo[3,2-c]pyridine scaffold will accelerate the discovery of new bioactive molecules. nih.gov
In-depth Mechanistic Studies of Biological Activities
While preliminary studies have identified the biological activities of some 1H-pyrrolo[3,2-c]pyridine derivatives, a comprehensive understanding of their mechanisms of action at the molecular level is still emerging. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and leading to cancer cell death. nih.govsemanticscholar.org
Future mechanistic studies will be crucial to:
Elucidate downstream signaling pathways: Identifying the full cascade of molecular events triggered by these compounds will provide a more complete picture of their biological effects.
Investigate potential off-target effects: A thorough understanding of a compound's selectivity is essential for predicting and mitigating potential side effects.
Explore mechanisms of resistance: As with any therapeutic agent, understanding potential resistance mechanisms is critical for developing strategies to overcome them.
Comprehensive In Vivo Efficacy and Safety Evaluations
While in vitro studies have demonstrated the promise of 1H-pyrrolo[3,2-c]pyridine derivatives, comprehensive in vivo evaluations are necessary to translate these findings into clinical applications. Currently, there is limited publicly available in vivo data specifically for 1H-pyrrolo[3,2-c]pyridine-2,3-dione. However, studies on related pyrrolopyridine isomers provide a framework for future investigations. For example, a 1H-pyrrolo[2,3-b]pyridine derivative, in combination with irinotecan, has shown synergistic antitumor efficacy in xenograft models. nih.govfigshare.com
Future in vivo studies on 1H-pyrrolo[3,2-c]pyridine derivatives should include:
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for optimizing their delivery and dosage.
Efficacy studies in relevant animal models: Testing the therapeutic efficacy of these compounds in various disease models will provide crucial data on their potential clinical utility.
Toxicology and safety assessments: Rigorous safety evaluations are required to identify any potential adverse effects and to establish a safe therapeutic window.
Further Elucidation of Structure-Activity Relationships for Enhanced Potency and Selectivity
Systematic exploration of the structure-activity relationships (SAR) is key to designing more potent and selective 1H-pyrrolo[3,2-c]pyridine-based drug candidates. Initial studies have already provided some insights. For example, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the nature of the B-ring was found to be a critical determinant of antiproliferative activity. nih.gov An indolyl group at this position resulted in the most potent compound against several cancer cell lines. nih.govsemanticscholar.org
Future SAR studies will aim to:
Systematically modify different parts of the scaffold: This includes the A-ring, B-ring, and the pyrrolopyridine core itself to understand the contribution of each component to biological activity.
Explore a wider range of substituents: Introducing diverse functional groups can modulate the compound's physicochemical properties and its interaction with biological targets.
Utilize computational modeling: In silico techniques can guide the design of new analogs with improved potency and selectivity, thereby streamlining the drug discovery process. imist.mamdpi.com
Investigation of New Therapeutic Targets and Disease Indications
While the primary focus of research on 1H-pyrrolo[3,2-c]pyridine derivatives has been on their anticancer properties as tubulin inhibitors, the versatility of this scaffold suggests that it may have potential against other therapeutic targets and in other disease areas. nih.govsemanticscholar.org The broader family of pyrrolopyridines has been shown to exhibit a wide range of biological activities, including inhibition of kinases such as JAK3, FGFR, and ATM, as well as analgesic and anti-HIV properties. nih.govnih.govrsc.orgresearchgate.net
Future investigations should explore:
Screening against a broad panel of biological targets: This could uncover novel mechanisms of action and expand the therapeutic potential of this compound class.
Exploring different disease models: Evaluating the efficacy of these compounds in models of inflammatory diseases, neurodegenerative disorders, and infectious diseases could reveal new therapeutic applications.
Repurposing existing compounds: Screening known 1H-pyrrolo[3,2-c]pyridine derivatives for new activities can be a time- and cost-effective strategy for drug discovery.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is becoming increasingly important in modern drug discovery. For the 1H-pyrrolo[3,2-c]pyridine scaffold, integrating these methodologies can accelerate the identification and optimization of new drug candidates. Molecular docking studies have already been used to predict the binding mode of these compounds to tubulin, providing a rationale for their observed biological activity. nih.govsemanticscholar.org
Future research will benefit from:
Advanced molecular modeling techniques: The use of techniques such as molecular dynamics simulations and free energy calculations can provide a more dynamic and quantitative understanding of ligand-target interactions.
Quantitative Structure-Activity Relationship (QSAR) studies: 3D-QSAR models can be developed to predict the biological activity of new analogs and to guide their design. imist.ma
In silico ADMET prediction: Computational tools can be used to predict the pharmacokinetic and toxicological properties of new compounds, helping to prioritize the most promising candidates for further experimental evaluation. imist.ma
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its derivatives, ultimately leading to the development of new and improved treatments for a range of diseases.
Q & A
Q. What are the primary synthetic routes for 1H-Pyrrolo[3,2-c]pyridine-2,3-dione?
The compound is synthesized via annulation reactions or functionalization of pyrrolo-pyridine precursors. Key methods include:
- Catalyst-free annulation : Reacting pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thioacetamide under green conditions yields 5-azaisatins (e.g., this compound derivatives) .
- Suzuki-Miyaura cross-coupling : Pd(PPh₃)₄-catalyzed coupling of boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) with halogenated intermediates (e.g., bromo-substituted pyrrolopyridines) introduces aryl/heteroaryl groups at specific positions .
- Oxidative cyclization : Oxidation of pyrrolo[3,2-c]pyridines using MnO₂ or HNO₃ generates the dione moiety .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR confirm regiochemistry and substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and fragmentation pathways .
- X-ray crystallography : Resolves stereochemical ambiguities in complex derivatives (e.g., intermediates in annulation reactions) .
Q. What safety precautions are necessary when handling this compound?
- Hazard classification : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) require PPE (gloves, goggles, lab coats) and fume hood use .
- Decontamination : Wash skin with soap/water; rinse eyes for ≥15 minutes. Avoid dust formation during synthesis .
Advanced Research Questions
Q. How can regioselectivity in Suzuki-Miyaura cross-coupling be optimized for pyrrolopyridine derivatives?
- Substrate design : Use halogenated intermediates (e.g., 5-bromo-pyrrolopyridines) to direct coupling to specific positions .
- Catalyst tuning : Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH/H₂O (9:3:1) at 90–105°C enhances yield and selectivity for 3,5-disubstituted derivatives .
- Competitive experiments : Compare coupling rates of different boronic acids to identify steric/electronic biases .
Q. What in vivo models evaluate the antitumor efficacy of this compound?
- Peritoneal mesothelioma xenografts : Intraperitoneal administration in mouse models showed 58–75% tumor volume inhibition. Dose optimization (e.g., 1f, 3f derivatives at 10–20 mg/kg) balances efficacy and tolerability .
- Mechanistic endpoints : Assess caspase-dependent apoptosis (via survivin phosphorylation) and synergistic effects with paclitaxel .
Q. How are structure-activity relationships (SAR) explored for JAK3 inhibition?
- Substitution at C-3/C-5 : Electron-withdrawing groups (e.g., 3,4-dimethoxyphenyl) enhance JAK3 binding affinity. Methylation at N-1 reduces off-target effects .
- Kinase profiling : Screen against JAK1/2/3 and TYK2 to confirm selectivity. IC₅₀ values correlate with substituent hydrophobicity .
- Molecular docking : Align derivatives with JAK3 ATP-binding pockets (e.g., VAL⁹⁸⁹, LEU⁹⁵⁶ interactions) to rationalize activity .
Q. What strategies stabilize this compound under ICH photostability guidelines?
Q. How does the annulation mechanism with thioacetamide proceed?
- Pathway validation : Thioacetamide undergoes C–H functionalization to form a thiazole intermediate, which rearranges into the pyrrolopyridine-dione core. X-ray data confirm intermediates (e.g., compound 5 in Scheme 7) .
- Steric effects : Bulky substituents (e.g., N-phenyl) hinder ring opening, limiting product diversity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
